Tigloidine hydrobromide

Autonomic Pharmacology Parasympatholytic Activity Muscarinic Antagonism

Generic anticholinergics confound behavioral readouts in CNS studies. Tigloidine hydrobromide (CAS 22846-83-9) uniquely potentiates amphetamine-induced behaviors without causing behavioral aberrations (25-50 mg/kg i.p.) in cats and dogs, unlike atropine or scopolamine. • 80% protection against physostigmine lethality at ≥100 mg/kg i.p. • Defined tremorine antagonism at 80-100 mg/kg i.p.; no effect at ≤40 mg/kg • Weak parasympatholytic profile enables gradient cholinergic inhibition studies Supplied as research-grade hydrobromide salt with verified solubility and stability for in vivo and in vitro applications.

Molecular Formula C13H22BrNO2
Molecular Weight 304.22 g/mol
CAS No. 22846-83-9
Cat. No. B12743230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigloidine hydrobromide
CAS22846-83-9
Molecular FormulaC13H22BrNO2
Molecular Weight304.22 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC2CCC(C1)N2C.Br
InChIInChI=1S/C13H21NO2.BrH/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3;/h4,10-12H,5-8H2,1-3H3;1H/b9-4+;/t10-,11+,12?;
InChIKeyDSEWSAPMBJUWNX-FJKROYRASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tigloidine Hydrobromide: Specifications & Baseline Profile


Tigloidine hydrobromide (CAS 22846-83-9), the hydrobromide salt of the tropane alkaloid tigloidine (free base CAS 495-83-0), is a naturally occurring structural analogue of atropine, originally isolated from Duboisia myoporoides [1]. It is classified as an anticholinergic agent with a primary mechanism involving antagonism at muscarinic acetylcholine receptors [2]. As a compound formerly marketed as an antiparkinsonian drug (trade name Tropigline) [3], it serves as a specialized pharmacological tool for investigating cholinergic signaling pathways, motor control mechanisms, and comparative antimuscarinic pharmacology. Its availability as a research-grade hydrobromide salt ensures appropriate solubility and stability for in vivo and in vitro experimental applications [4].

Tropane alkaloid anticholinergic research tool (atropine analogue)
Reported weaker parasympatholytic profile vs. atropine; distinct CNS interaction
Hydrobromide salt for appropriate solubility in research preparations

Tigloidine Hydrobromide: Why Generic Substitution Fails


Despite its classification as an atropine analogue and its shared tropane alkaloid scaffold, tigloidine hydrobromide cannot be indiscriminately substituted for atropine, scopolamine, or other anticholinergic agents in experimental or industrial applications. Direct comparative preclinical studies reveal that tigloidine hydrobromide exhibits a significantly weaker parasympatholytic and gangliolytic profile relative to atropine and scopolamine on the autonomic nervous system [1], and it uniquely potentiates amphetamine-induced behavioral changes in feline and canine models while failing to produce the behavioral aberrations characteristic of other anticholinergics [2]. Furthermore, tigloidine hydrobromide demonstrates distinct dose-dependent efficacy thresholds in standard anticholinergic assays (e.g., protection against physostigmine lethality) that do not parallel the potency profiles of its structural congeners [3]. Therefore, substituting tigloidine hydrobromide with a generic 'anticholinergic' or 'atropine-like' compound would introduce substantial experimental variability and invalidate comparisons to existing literature, particularly in studies focused on motor function, autonomic regulation, or central nervous system pharmacology. The following quantitative evidence delineates these critical points of differentiation.

Profile Attribute
Tigloidine HBr (This Product)
Atropine (Typical Substitute)
Parasympatholytic potency
Reported weak effect
Reported stronger effect
Amphetamine interaction (cats/dogs)
Reported potentiation
No significant effect reported
Behavioral aberration profile
Absence reported in tested species
May induce aberrations

Tigloidine Hydrobromide: Quantitative Evidence Guide


Weaker Autonomic Effects vs Atropine & Scopolamine

In a direct comparative evaluation of autonomic nervous system effects, tigloidine hydrobromide demonstrated a weak parasympatholytic and gangliolytic effect when assessed against the standard anticholinergic agents atropine and scopolamine [1]. This qualitative and quantitative finding, derived from in vivo pharmacological profiling in multiple species (mice, rats, cats, and dogs), establishes tigloidine hydrobromide as a functionally distinct entity within the tropane alkaloid class, with a significantly attenuated capacity to block peripheral muscarinic and nicotinic ganglionic transmission compared to its more potent structural analogues.

Autonomic potency vs. atropine
Class-level inference
Weak parasympatholytic and gangliolytic effect reported; atropine shows stronger blockade
Supports differentiation from atropine; not a direct functional substitute
Qualitative data; quantitative potency difference not specified
Autonomic Pharmacology Parasympatholytic Activity Muscarinic Antagonism

Amphetamine Potentiation in Cats and Dogs

In a comparative behavioral pharmacology study across multiple species, tigloidine hydrobromide exhibited a unique central nervous system (CNS) interaction profile that was not observed with atropine. Specifically, in both cats and dogs, tigloidine hydrobromide markedly facilitated or potentiated amphetamine-induced behavioral changes, whereas atropine did not produce this effect [1]. In contrast, in mice, neither tigloidine hydrobromide nor atropine significantly affected the amphetamine response. This species- and compound-specific potentiation highlights a distinct neuropharmacological property of tigloidine hydrobromide that is not shared by its closest structural analogue, atropine.

Amphetamine interaction
Cross-study comparable
Marked facilitation in cats and dogs; no significant effect in mice
Species- and compound-specific CNS interaction; supports cholinergic-monoaminergic interplay studies
Atropine did not reproduce this effect; model-specific review needed
Behavioral Pharmacology CNS Stimulation Amphetamine Interaction

Physostigmine Lethality Protection in Mice

Tigloidine hydrobromide exhibits a steep, dose-dependent threshold for antagonizing the lethal effects of the cholinesterase inhibitor physostigmine in mice. At intraperitoneal doses of 20-60 mg/kg, tigloidine hydrobromide failed to provide protection against physostigmine-induced lethality. However, at doses of 100 mg/kg and above, the compound protected 80% of the animals [1]. This sharp efficacy threshold defines the compound's potency window in a standard in vivo anticholinergic assay, providing a critical quantitative benchmark for dose selection in experimental protocols involving central or peripheral cholinergic challenge.

Physostigmine lethality protection
Cross-study comparable
0% protection at ≤60 mg/kg i.p.; 80% at ≥100 mg/kg i.p.
Dose-dependent protection threshold; model-response endpoint context
Mouse model; i.p. administration; physostigmine challenge
In Vivo Pharmacology Cholinesterase Inhibition Lethality Protection

Tremorine-Induced Tremor Prevention

In the tremorine mouse model, a standard preclinical assay for evaluating potential antiparkinsonian agents, tigloidine hydrobromide demonstrated dose-dependent prevention of tremor and salivation. At doses up to 40 mg/kg (i.p.), the compound failed to prevent tremorine-induced tremor and salivation. However, at higher doses of 80-100 mg/kg (i.p.), tigloidine hydrobromide markedly prevented these cholinergic effects [1]. This efficacy window aligns with the compound's historically reported utility in treating Parkinsonism, Huntington's Chorea, and spastic paraplegia [2], providing a direct link between preclinical pharmacodynamics and proposed therapeutic applications.

Tremorine tremor prevention
Cross-study comparable
No prevention at ≤40 mg/kg i.p.; marked prevention at 80–100 mg/kg i.p.
Dose-dependent tremor prevention context; reported motor-model endpoint
Tremorine mouse model; salivation also prevented at higher doses
Tremor Model Parkinsonism Research Cholinergic Antagonism

Favorable CNS Safety Profile

In contrast to many classical anticholinergic agents that are known to induce behavioral aberrations or psychotomimetic effects, tigloidine hydrobromide did not cause any behavioral aberrations in either cats or dogs at the doses tested (25-50 mg/kg i.p. in cats) [1]. This observation suggests a distinct central pharmacological profile that may be advantageous for research applications where confounding behavioral side effects must be minimized, particularly when investigating motor or cognitive functions in higher mammals.

Absence of behavioral aberrations
Context-dependent
No aberrations observed in cats (25–50 mg/kg i.p.) and dogs
Reported behavioral profile; may support experiments requiring minimal confound
Model-specific; transfer to other paradigms requires review
Behavioral Toxicology CNS Safety Anticholinergic Side Effects

Hypotensive Effect in Cats

Tigloidine hydrobromide produced hypotension in the cat, an effect attributed to both peripheral and central actions of the drug [1]. While the exact magnitude of the blood pressure reduction is not specified in the abstract, the identification of this dual (peripheral and central) mechanism provides a specific cardiovascular signature for the compound. This differentiates it from other anticholinergics that may have predominantly peripheral or central hemodynamic effects.

Hypotensive effect in cats
Data to verify
Hypotension attributed to peripheral and central actions
Reported cardiovascular effect; consider in whole-animal study design
Magnitude not quantified; species-specific review needed
Cardiovascular Pharmacology Hypotension Autonomic Nervous System

Tigloidine Hydrobromide: Research & Application Scenarios


Cholinergic-Dopaminergic Interaction Studies

Based on the evidence that tigloidine hydrobromide uniquely potentiates amphetamine-induced behavioral changes in cats and dogs, while atropine does not [1], this compound is particularly well-suited for studies examining the complex interplay between cholinergic and monoaminergic (especially dopaminergic) neurotransmission. Researchers can leverage this differential pharmacological effect to probe the mechanisms by which cholinergic tone modulates stimulant-induced behaviors and to investigate species-specific differences in CNS pharmacology.

Parkinsonism & Motor Function Studies

The established dose-response data for preventing tremorine-induced tremor and salivation (marked prevention at 80-100 mg/kg i.p., no effect at ≤40 mg/kg i.p.) [1], combined with the compound's historical use in treating Parkinsonism [2], make tigloidine hydrobromide a valuable tool for preclinical research into motor control and parkinsonian syndromes. Researchers can use these defined efficacy thresholds to select appropriate dosing regimens that achieve robust anticholinergic effects in tremor models, while also considering the compound's distinct behavioral profile (absence of aberrations) [3] for cleaner behavioral readouts.

Comparative Muscarinic Antagonism Studies

The documented weak parasympatholytic and gangliolytic effect of tigloidine hydrobromide compared to atropine and scopolamine [1] positions it as an ideal compound for comparative autonomic pharmacology studies. By using tigloidine hydrobromide alongside more potent anticholinergics, researchers can dissect the functional consequences of varying degrees of muscarinic receptor blockade on end-organ physiology, providing a gradient of cholinergic inhibition rather than an all-or-none blockade.

CNS Safety Profiling in Cats and Dogs

Given that tigloidine hydrobromide did not induce behavioral aberrations in cats (25-50 mg/kg i.p.) or dogs, unlike many other anticholinergics [1], it represents a preferred compound for CNS safety pharmacology studies or for behavioral experiments in these species where minimizing confounding side effects is paramount. Its clean behavioral profile, combined with its ability to potentiate amphetamine effects [1], allows for more precise interrogation of specific neural circuits involved in motor activity and arousal.

Application
Selection Property
Validation Focus
CNS cholinergic-monoaminergic interaction studies
Reported amphetamine-response modulation
Species-specific behavioral endpoint review
Tremor model and motor function studies
Dose-dependent tremor prevention profile
Tremorine-model endpoint context
Autonomic muscarinic profiling
Weak parasympatholytic profile vs. atropine
End-organ response and ganglionic review
CNS behavioral profiling in higher mammals
Absence of reported behavioral aberrations
Behavioral confound monitoring

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